molecular formula C20H16BrN5O2S B12450091 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12450091
M. Wt: 470.3 g/mol
InChI Key: DTFFCBLASRSFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazolone core, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole.

    Diazotization and Coupling: The 4-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the thiazole derivative to form the diazenyl intermediate.

    Formation of the Pyrazolone Core: The final step involves the reaction of the diazenyl intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone core, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered diazenyl groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The thiazole and pyrazolone moieties can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is unique due to its combination of thiazole, diazenyl, and pyrazolone moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5O2S/c1-12-18(24-23-15-7-9-16(28-2)10-8-15)19(27)26(25-12)20-22-17(11-29-20)13-3-5-14(21)6-4-13/h3-11,25H,1-2H3

InChI Key

DTFFCBLASRSFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.